1-[4-(4-methoxyphenoxy)butyl]pyrrolidine
Description
1-[4-(4-Methoxyphenoxy)butyl]pyrrolidine is a pyrrolidine derivative characterized by a pyrrolidine ring (a five-membered amine) linked to a butyl chain substituted with a 4-methoxyphenoxy group. This compound belongs to a broader class of nitrogen-containing heterocycles, which are widely studied for their applications in medicinal chemistry, catalysis, and materials science .
Properties
IUPAC Name |
1-[4-(4-methoxyphenoxy)butyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-17-14-6-8-15(9-7-14)18-13-5-4-12-16-10-2-3-11-16/h6-9H,2-5,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXUUWCYCFIVYHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCCN2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Their Key Features
A comparison of structurally related pyrrolidine derivatives is summarized below:
Physicochemical Properties
- Solubility : Pyrrolidine derivatives exhibit variable aqueous solubility depending on substituents. For instance, 1-[4-(4-chlorophenyl)-3-phenyl-2-butenyl]pyrrolidine has low solubility due to hydrophobic aryl groups , whereas compounds with polar groups (e.g., methoxy) may show improved solubility.
- Stability: The presence of electron-donating groups (e.g., methoxy in this compound) may enhance stability against oxidative degradation compared to halogenated analogs .
Key Research Findings and Implications
Medicinal Chemistry: Pyrrolidine derivatives with aryloxyalkyl chains (e.g., 4-methoxyphenoxy) are understudied but share structural motifs with MAO-A inhibitors and opioid analgesics, warranting further investigation .
Safety vs. Activity Trade-offs : Halogenated analogs (e.g., bromo or chloro derivatives) may offer stability but pose higher toxicity risks compared to methoxy-substituted compounds .
Catalytic Applications: Pyrrolidine rings are key in chiral catalysis; however, bulky substituents (e.g., 4-methoxyphenoxybutyl) could influence stereoselectivity in reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
